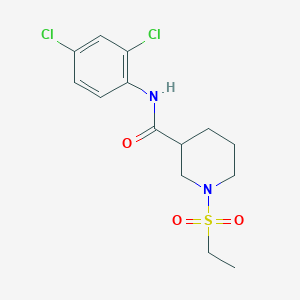![molecular formula C19H27N5 B6084616 1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B6084616.png)
1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]piperazine, commonly known as PAPP, is a chemical compound that has gained significant attention in scientific research. PAPP is a piperazine derivative that has been synthesized for its potential use in various biochemical and physiological studies.
Mécanisme D'action
PAPP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It inhibits the reuptake of these neurotransmitters by binding to their respective transporters, thereby increasing their concentration in the synaptic cleft. This leads to an increase in neurotransmission and a potential therapeutic effect.
Biochemical and physiological effects:
PAPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to an antidepressant effect. PAPP has also been shown to have a vasodilatory effect on blood vessels, which makes it a potential therapeutic agent for the treatment of hypertension. Additionally, PAPP has been shown to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
PAPP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. PAPP has also been shown to have a high affinity for its target transporters, making it a potent inhibitor. However, PAPP also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for the use of PAPP in scientific research. One potential direction is the development of PAPP derivatives with improved pharmacokinetic properties. Another direction is the exploration of PAPP as a potential therapeutic agent for the treatment of depression, anxiety, and hypertension. Additionally, PAPP could be further studied for its potential use in cancer research. Overall, PAPP has shown great promise as a research tool and a potential therapeutic agent, and further research in this area is warranted.
Méthodes De Synthèse
The synthesis of PAPP involves the reaction of 1-phenyl-4-piperidinone with 1-(1H-pyrazol-3-ylmethyl)-piperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using column chromatography to obtain pure PAPP.
Applications De Recherche Scientifique
PAPP has been extensively studied for its potential use as a research tool in various fields of science. It has been used in studies related to the central nervous system, cardiovascular system, and cancer research. PAPP has been shown to have an inhibitory effect on the reuptake of serotonin and norepinephrine, which makes it a potential therapeutic agent for the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-2-5-18(6-3-1)23-11-13-24(14-12-23)19-7-4-10-22(16-19)15-17-8-9-20-21-17/h1-3,5-6,8-9,19H,4,7,10-16H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBGXZOBGQELTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NN2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-4-[1-(1H-pyrazol-5-ylmethyl)piperidin-3-yl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
methylene]acetamide](/img/structure/B6084568.png)
![(3R*,4R*)-4-(1-azepanyl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-3-piperidinol](/img/structure/B6084575.png)
![4-(2-fluorophenoxy)-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6084578.png)
![[3-(2,4-difluorobenzyl)-1-(5-isoquinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6084584.png)

![2-(4-methyl-1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6084592.png)
![N-[3-(acetylamino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B6084597.png)
![4-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-1-methyl-2-phenylpiperazine](/img/structure/B6084598.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}acetamide](/img/structure/B6084603.png)
![N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B6084618.png)